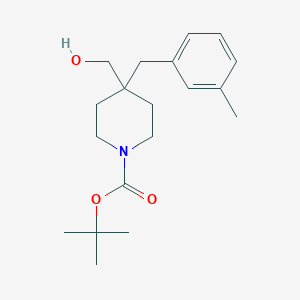
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases. N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been shown to have various biochemical and physiological effects, depending on the dosage and administration route. In vitro studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can improve cognitive function and reduce the severity of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, it is important to optimize the experimental conditions and use appropriate controls when working with N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone.
Future Directions
There are several future directions for the research on N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone, including the development of new synthetic methods, the identification of novel biological targets, and the evaluation of its potential clinical applications. Some of the specific areas of research include the synthesis of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone derivatives with improved pharmacological properties, the identification of the molecular targets of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in different biological systems, and the evaluation of its efficacy in animal models of human diseases. Additionally, the development of new analytical methods for the detection and quantification of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in biological samples will be important for the advancement of this field.
Synthesis Methods
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be synthesized using a variety of methods, including the reaction of 4-piperidone with tert-butyl chloroformate and triethylamine, or by reacting 4-piperidone with di-tert-butyl dicarbonate and triethylamine. The yield of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.
Scientific Research Applications
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a precursor for the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and analgesic agents. In organic synthesis, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a building block for the synthesis of complex molecules, such as alkaloids and natural products. In material science, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a monomer for the synthesis of polymers with unique properties, such as biodegradability and biocompatibility.
properties
CAS RN |
198649-28-4 |
|---|---|
Product Name |
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine |
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-[(3-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-6-5-7-16(12-15)13-19(14-21)8-10-20(11-9-19)17(22)23-18(2,3)4/h5-7,12,21H,8-11,13-14H2,1-4H3 |
InChI Key |
CIGDUKXUNTVBBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
synonyms |
1-BOC-4-[(3-METHYLPHENYL)METHYL]-4-(HYDROXYMETHYL)-PIPERIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






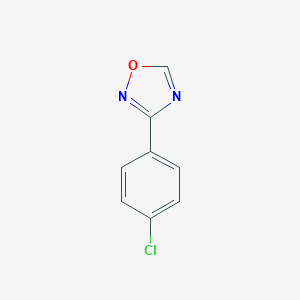

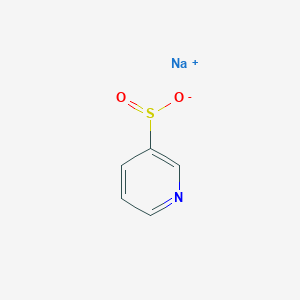
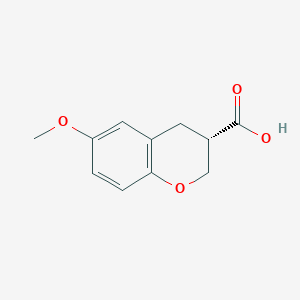
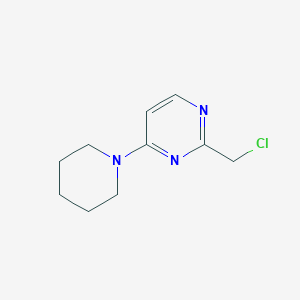

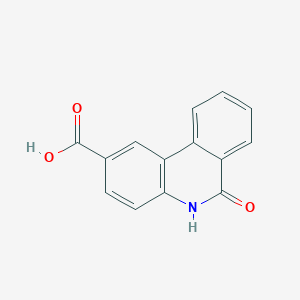
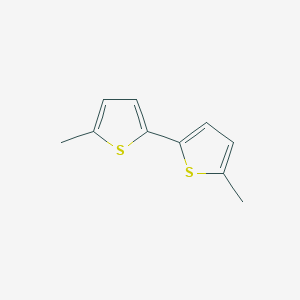


![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)